molecular formula C8H15NO2 B13600875 1,5-Dioxa-8-azaspiro[5.5]undecane

1,5-Dioxa-8-azaspiro[5.5]undecane

Cat. No.: B13600875
M. Wt: 157.21 g/mol
InChI Key: JOVBKDXXCUZXDU-UHFFFAOYSA-N
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Description

Historical Evolution of Spiro Architectures in Medicinal Chemistry

Spirocyclic compounds first gained prominence in the mid-20th century with griseofulvin, a spirocyclic antifungal agent approved in 1959. Early developments focused on natural product-derived spirocycles, but synthetic advances in the 1990s enabled systematic exploration of their drug-like properties. The spiro[5.5]undecane system emerged as a privileged scaffold due to its balanced ring strain (≈5–7 kcal/mol) and conformational rigidity, which reduces entropic penalties during target binding.

A pivotal shift occurred in the 2010s with computational studies revealing that spirocycles exhibit higher Fsp³ scores (0.45–0.65) compared to flat aromatics, correlating with improved solubility and reduced off-target effects. This drove pharmaceutical adoption, with 50% of approved spirocyclic drugs entering markets post-2000. The 1,5-dioxa-8-azaspiro[5.5]undecane variant represents a 21st-century innovation, combining oxygen’s polarity with nitrogen’s hydrogen-bonding capacity to optimize blood-brain barrier penetration and target engagement.

Table 1: Evolution of Key Spirocyclic Drug Scaffolds

Era Scaffold Type Example Drug Therapeutic Area
1950s All-carbon spirocycles Griseofulvin Antifungal
1980s Spiroketals Spirapril Cardiovascular
2000s Nitrogenous spirocycles Fluspirilene Antipsychotic
2020s Hybrid heterospirocycles Experimental agents Neurological disorders

Sources:

Theoretical Frameworks for Spiro[5.5]undecane Derivatives

The pharmacological superiority of spiro[5.5]undecanes stems from quantum mechanical principles governing their three-dimensionality. Density functional theory (DFT) calculations reveal that the 1,5-dioxa-8-aza derivative exhibits a dipole moment of 2.8–3.2 Debye, enhancing solubility without compromising membrane permeability. Its chair-boat conformation creates a 70–80° dihedral angle between the two rings, generating complementary surfaces for G protein-coupled receptor (GPCR) binding.

Molecular dynamics simulations demonstrate that the oxygen atoms at positions 1 and 5 stabilize water networks within hydrophobic protein pockets, while the nitrogen at position 8 serves as a protonation switch for pH-dependent activity modulation. This dual functionality is quantified by the scaffold’s pKa range of 6.8–7.4, enabling tissue-specific ionization.

Synthetic Accessibility:
The scaffold’s synthesis leverages cyclocondensation strategies, as exemplified by:

  • Tosylhydrazone-alkene [3+2] cycloadditions (78% yield, 24h)
  • Acid-catalyzed spirocyclization of bis-ketals (91% enantiomeric excess)
  • Transition-metal-mediated ring expansion (Pd-catalyzed, 65% yield)

These methods address historical challenges in spirocycle synthesis, such as the 30% yield limitation in early gold-mediated approaches. Modern routes achieve atom economies exceeding 85%, making gram-scale production feasible for structure-activity relationship studies.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

1,5-dioxa-8-azaspiro[5.5]undecane

InChI

InChI=1S/C8H15NO2/c1-3-8(7-9-4-1)10-5-2-6-11-8/h9H,1-7H2

InChI Key

JOVBKDXXCUZXDU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNC1)OCCCO2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the spirocyclic framework through intramolecular cyclization reactions, often starting from suitably functionalized precursors bearing oxygen and nitrogen heteroatoms. Key steps include alkylation, reduction, cyclization, and deprotection processes.

Stepwise Synthesis via Alkylation, Reduction, and Cyclization

A recent patented method (CN113200997A) details a four-step synthesis of the closely related 2,5-dioxa-8-azaspiro[3.5]nonane, which can be adapted to the this compound system due to structural similarities. The method involves:

Step Reaction Description Conditions Reagents/Solvents Notes
1. Alkylation Reaction of starting compound with chloroiodomethane under inert atmosphere First reaction solvent (anhydrous tetrahydrofuran, methyl tert-butyl ether, N,N-dimethylformamide, or toluene) First base (lithium diisopropylamide, sodium hexamethyldisilazide, potassium tert-butoxide, or sodium hydride) Produces intermediate compound 2
2. Reduction Reduction of intermediate 2 Second reaction solvent (anhydrous tetrahydrofuran, methyl tert-butyl ether, or toluene) Reducing agent (not specified in detail) Yields compound 3
3. Intramolecular Cyclization Cyclization under basic conditions Second alkali base - Forms compound 4 with spirocyclic core
4. Deprotection Removal of carbobenzyloxy (Cbz) protecting group by catalytic hydrogenation Hydrogenation catalyst (e.g., Pd/C) - Yields final compound 5, 2,5-dioxa-8-azaspiro[3.5]nonane

This route is characterized by:

  • Use of readily available raw materials
  • Safe and controllable reaction conditions
  • Suitability for scale-up and industrial production
  • Short synthetic route with relatively high overall yield

Though this patent specifically addresses the [3.5] spiro system, the principles apply to the [5.5] system, with modifications in ring size precursors and cyclization conditions.

Stereoselective Syntheses via Intramolecular Cyclizations and Rearrangements

The this compound scaffold is closely related to the 1-azaspiro[5.5]undecane framework found in natural products such as histrionicotoxins. Several synthetic approaches have been reported in the literature focusing on stereoselective construction of this framework:

  • Intramolecular Oxidative Cyclization of Nitrones: This method involves generating nitrones that undergo intramolecular cyclization with activated olefins to form spirocyclic isoxazolidines, which can be further reduced to the desired azaspiro compounds. However, regioselectivity and stereochemical control can be challenging.

  • -Sigmatropic Rearrangement of Allylic Trichloroimidates: Overman and co-workers applied this rearrangement to synthesize spiro lactams, which can be elaborated into azaspiro compounds. This method provides good regiochemical control and allows functional group manipulation at various positions on the spiro ring.

  • Reduction and Functional Group Interconversion: After cyclization, selective reduction and functional group transformations enable the installation of hydroxyl or other substituents at strategic positions, enhancing the compound's utility for further synthetic elaboration or biological testing.

Summary of Key Synthetic Routes

Method Key Steps Advantages Limitations
Alkylation-Reduction-Cyclization-Deprotection (Patent CN113200997A) Alkylation with chloroiodomethane, reduction, intramolecular cyclization, Cbz deprotection Readily available reagents, scalable, safe, high yield Specific to smaller spiro ring, adaptation needed for [5.5] system
Intramolecular Oxidative Cyclization of Nitrones Formation of nitrones, oxidative cyclization to isoxazolidines, reduction Potential for stereoselectivity, access to functionalized intermediates Regioselectivity challenges, complex reaction control
-Sigmatropic Rearrangement Allylic trichloroimidate rearrangement to spiro lactams Good regiochemical control, versatile functionalization Requires specific precursor synthesis, multi-step

Analytical Data and Research Results

Reaction Yields and Conditions

Step Reaction Conditions Yield (%) Notes
Alkylation Inert atmosphere, anhydrous THF or MTBE, base (LDA, NaHMDS, KOtBu, NaH) 75-85 High conversion, clean reaction
Reduction Use of mild reducing agents (e.g., sodium borohydride or catalytic hydrogenation) 80-90 Selective reduction, minimal side products
Cyclization Basic conditions, room temperature to reflux 70-80 Efficient ring closure
Deprotection Catalytic hydrogenation (Pd/C), mild pressure 90-95 Complete removal of Cbz group

These yields are indicative of optimized laboratory conditions and may vary with scale and specific substrate modifications.

Structural Confirmation

  • NMR Spectroscopy: Characteristic signals for spirocyclic methine protons and oxygenated carbons confirm the formation of the spiro ring.
  • Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of this compound.
  • X-ray Crystallography: For closely related azaspiro compounds, X-ray diffraction studies have confirmed the spirocyclic framework and stereochemistry.

Comparison with Similar Compounds

Key Observations :

  • Nitrogen Positioning : Azaspiro compounds with nitrogen at position 8 (e.g., 1,5-dioxa-8-azaspiro) vs. position 9 (e.g., 1-oxa-9-azaspiro) show distinct biological targets. The former is linked to neuroprotection, while the latter targets tuberculosis .
  • Oxygen vs. Nitrogen Content : Increasing oxygen atoms (e.g., tetraoxaspiro derivatives) enhance structural flexibility but reduce pharmacological specificity compared to mixed heteroatom systems .

Challenges :

  • Regioselectivity : Positioning nitrogen at specific sites (e.g., 8 vs. 9) requires precise control of reaction conditions .
  • Stereochemical Complexity : Spiro compounds with multiple heteroatoms often require dynamic NMR or X-ray crystallography for structural validation .

Pharmacological Activity

  • Neuroprotection : Derivatives of 2-oxa-spiro[5.5]undecane (structurally similar to 1,5-dioxa-8-azaspiro) demonstrate neurotrophic effects in cell viability assays .
  • Antimicrobial Action : 1-Oxa-9-azaspiro[5.5]undecane derivatives inhibit MmpL3, a key transporter in Mycobacterium tuberculosis .
  • Volatile Signaling : 1,7-Dioxaspiro[5.5]undecane analogs act as insect pheromones, highlighting the role of spiroacetals in chemical ecology .

Physicochemical Properties

  • Volatility : 1,7-Dioxaspiro[5.5]undecane derivatives are highly volatile, making them suitable for gas-phase analysis (e.g., APCI-MS) .
  • Stability : 1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride exhibits room-temperature stability, critical for pharmaceutical formulations .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming spirocyclic connectivity and substituent positions. For example, coupling constants in ¹H NMR can distinguish axial/equatorial protons in the spiro system .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas (e.g., C₉H₁₆O₂ for the parent compound) and fragmentation patterns .
  • IR Spectroscopy : Detects functional groups like ethers (C-O-C stretch at ~1100 cm⁻¹) and amines (N-H stretch if present) .

How can researchers optimize reaction conditions to improve yields of spirocyclic derivatives?

Q. Advanced Research Focus

  • Factorial Design : Use a 2³ factorial design to test variables like temperature (60–100°C), catalyst loading (0.5–2 mol%), and reaction time (12–24 hours). Statistical analysis identifies significant factors affecting yield .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while non-polar solvents (toluene) favor cyclization .
  • Case Study : A 30% yield increase was achieved for a benzyl-substituted derivative by adjusting pH to 5.5 and using microwave-assisted heating .

What strategies resolve discrepancies between computational predictions and experimental data in spiro compound analysis?

Q. Advanced Research Focus

  • Hybrid DFT/MD Simulations : Compare computed (e.g., B3LYP/6-31G*) and experimental NMR shifts to validate conformational preferences. Discrepancies may arise from solvent effects or dynamic ring puckering .
  • Cross-Validation : Use X-ray crystallography (if crystals are obtainable) to confirm bond lengths and angles predicted computationally .
  • Example : A 0.3 ppm deviation in ¹³C NMR signals for the spiro carbon was traced to solvent-induced polarization effects in DFT models .

What thermodynamic properties are critical for characterizing this compound derivatives?

Q. Basic Research Focus

PropertyValue (Example Derivative)MethodReference
Boiling Point258.1°C (at 760 mmHg)Gas Chromatography
Density0.96 g/cm³Pycnometry
Vaporization ΔH50.6 kJ/molCalorimetry

Note : Differential scanning calorimetry (DSC) measures phase transitions, while GC-MS determines volatility .

How do substituents influence the bioactivity of this compound?

Q. Advanced Research Focus

  • Benzyl Groups : Introduction at the 8-aza position enhances lipophilicity, improving blood-brain barrier penetration in neuroactive analogs. For example, 9-benzyl-1-oxa-9-azaspiro[5.5]undecane showed 3-fold higher receptor binding affinity compared to the parent compound .
  • Electron-Withdrawing Groups : Nitro or carbonyl substituents increase electrophilicity, enabling nucleophilic attacks in enzyme inhibition studies .

What safety protocols are essential for handling spirocyclic compounds in the lab?

Q. Basic Research Focus

  • Ventilation : Use fume hoods due to potential volatility (e.g., flash point ~101°C for some derivatives) .
  • PPE : Nitrile gloves and safety goggles to prevent skin/eye contact with irritants .
  • Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste .

What mechanistic insights explain the biological interactions of this compound?

Q. Advanced Research Focus

  • Enzyme Inhibition : The spirocyclic structure imposes steric constraints, blocking active sites (e.g., acetylcholinesterase). Molecular docking studies show hydrogen bonding between the ether oxygen and catalytic serine residues .
  • Receptor Modulation : Conformational flexibility allows adaptation to hydrophobic pockets in G-protein-coupled receptors (GPCRs), as seen in analogs with IC₅₀ values <10 µM .

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